4-(3-aminopyrrolidin-1-yl)-N-(4-fluorophenyl)pyrimidin-2-amine
Overview
Description
4-(3-Aminopyrrolidin-1-yl)-N-(4-fluorophenyl)pyrimidin-2-amine is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidin-2-amine core with a 3-aminopyrrolidin-1-yl group and a 4-fluorophenyl substituent, making it a unique molecule with interesting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-aminopyrrolidin-1-yl)-N-(4-fluorophenyl)pyrimidin-2-amine typically involves multiple steps, starting with the formation of the pyrimidin-2-amine core. This can be achieved through a condensation reaction between an appropriate amine and a β-diketone or β-ketoester, followed by cyclization
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate leaving groups.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrimidin-2-amines.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Industry: Use in the development of new materials, catalysts, or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism by which 4-(3-aminopyrrolidin-1-yl)-N-(4-fluorophenyl)pyrimidin-2-amine exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
4-(3-aminopyrrolidin-1-yl)-3-aryl-5-(benzimidazol-2-yl)pyridines: These compounds are also used in medicinal chemistry and exhibit similar structural features.
4-[(3-aminopyrrolidin-1-yl)methyl]-1-methyl-1H-pyrazole-3-carboxamide: Another compound with a similar aminopyrrolidinyl group.
This detailed overview provides a comprehensive understanding of 4-(3-aminopyrrolidin-1-yl)-N-(4-fluorophenyl)pyrimidin-2-amine, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-(3-aminopyrrolidin-1-yl)-N-(4-fluorophenyl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5/c15-10-1-3-12(4-2-10)18-14-17-7-5-13(19-14)20-8-6-11(16)9-20/h1-5,7,11H,6,8-9,16H2,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFURTIDGAQELE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=NC(=NC=C2)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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